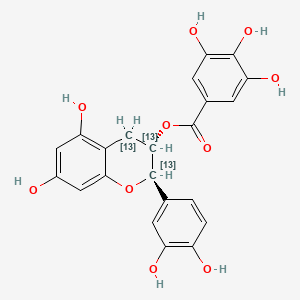
L-Arginine-guanido-15N2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine-guanido-15N2HCl is a stable isotope-labeled compound of L-Arginine, an essential amino acid. This compound is particularly useful in scientific research due to its labeled nitrogen atoms, which allow for detailed studies of metabolic pathways and molecular interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Arginine-guanido-15N2HCl is synthesized by incorporating nitrogen-15 isotopes into the guanidine group of L-Arginine. The synthesis involves the reaction of L-Arginine with nitrogen-15 labeled reagents under controlled conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification to achieve the desired isotope enrichment .
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine-guanido-15N2HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide, a potent vasodilator.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: The amino and guanidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include nitric oxide from oxidation, modified guanidine derivatives from reduction, and substituted arginine compounds from substitution reactions .
Aplicaciones Científicas De Investigación
L-Arginine-guanido-15N2HCl has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) studies to probe molecular structures and interactions.
Biology: Helps in studying metabolic pathways involving arginine and its derivatives.
Medicine: Investigated for its role in cardiovascular health, particularly in the synthesis of nitric oxide.
Industry: Utilized in the production of labeled compounds for research and diagnostic purposes
Mecanismo De Acción
L-Arginine-guanido-15N2HCl exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is produced by the enzyme nitric oxide synthase, which converts L-Arginine into nitric oxide and citrulline. This process involves the transfer of electrons and the incorporation of oxygen into the guanidine group of L-Arginine . The produced nitric oxide acts as a signaling molecule, regulating various physiological processes such as vasodilation, immune response, and neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: The non-labeled version of the compound, widely used in research and clinical applications.
L-Citrulline: Another amino acid involved in the nitric oxide cycle.
Creatine: A compound related to arginine metabolism, used in energy production
Uniqueness
L-Arginine-guanido-15N2HCl is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it invaluable in research applications where understanding the detailed mechanisms of arginine metabolism and nitric oxide production is crucial .
Propiedades
Fórmula molecular |
C6H15ClN4O2 |
|---|---|
Peso molecular |
212.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i8+1,9+1; |
Clave InChI |
KWTQSFXGGICVPE-SXTJCFDNSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN=C([15NH2])[15NH2].Cl |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)






![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12054180.png)
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)



![(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)
